2-Methyl-1-benzothiophen-6-amine
Description
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-methyl-1-benzothiophen-6-amine |
InChI |
InChI=1S/C9H9NS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,10H2,1H3 |
InChI Key |
BFARGWCWHBYOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1 Benzothiophen 6 Amine and Analogues
Classical Approaches to Benzothiophene (B83047) Ring Formation
Traditional methods for constructing the benzothiophene ring system have long been the foundation of synthetic strategies. These approaches often involve cyclization reactions and multi-component condensations.
Cyclization reactions are a cornerstone of benzothiophene synthesis. These reactions typically involve the formation of a key carbon-sulfur bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor. A variety of starting materials and reaction conditions can be employed.
One common strategy involves the intramolecular cyclization of aryl sulfides. For instance, arylmercapto acetals can be cyclized in the gas phase using a ZnCl2-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com Another approach is the oxidative cyclization of 2-phenylthioethanol at high temperatures in the presence of a Pd/Al catalyst. chemicalbook.com Additionally, arylthioacetic acid can be cyclized in acetic anhydride (B1165640) to yield 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to form the parent benzothiophene. chemicalbook.com The oxidative cyclization of α-mercaptocinnamic acid using either an alkaline solution of potassium ferricyanide (B76249) or iodine also affords benzothiophene. chemicalbook.com
Electrophilic cyclization of o-alkynyl thioanisoles is another powerful method for synthesizing 2,3-disubstituted benzo[b]thiophenes. nih.gov This reaction can be mediated by various electrophilic sulfur reagents. For example, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can be used to effect cyclization in excellent yields under mild conditions. nih.gov This method tolerates a range of functional groups on the alkyne and introduces a valuable thiomethyl group at the 3-position. nih.gov The reaction is believed to proceed through the attack of the alkyne on the electrophilic sulfur, followed by the removal of dimethyl sulfide (B99878). nih.gov
Table 1: Examples of Electrophilic Cyclization of o-Alkynyl Thioanisoles
| Entry | Starting Material (Alkynyl Thioanisole) | Product (2,3-disubstituted benzo[b]thiophene) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenyl substituted | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 | nih.gov |
| 2 | 4-Methylphenyl substituted | 2-(4-Methylphenyl)-3-(methylthio)benzo[b]thiophene | 84 | nih.gov |
| 3 | 4-Chlorophenyl substituted | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 100 | nih.gov |
| 4 | Butyl substituted | 2-Butyl-3-(methylthio)benzo[b]thiophene | 100 | nih.gov |
| 5 | Cyclohex-1-en-1-yl substituted | 2-(Cyclohex-1-en-1-yl)-3-(methylthio)benzo[b]thiophene | 20 | nih.gov |
| 6 | 6-Bromo substituted | 6-Bromo-3-(methylthio)-2-phenylbenzo[b]thiophene | 95 | nih.gov |
The Gewald reaction is a versatile and widely used multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org
The Gewald reaction is highly valued for its operational simplicity, the ready availability of starting materials, and the mild reaction conditions. researchgate.net It has been shown that microwave irradiation can improve reaction yields and reduce reaction times. wikipedia.org The versatility of this reaction allows for the synthesis of a wide variety of substituted 2-aminothiophenes, which are valuable precursors for further chemical transformations. researchgate.netumich.edu
Modern Advancements in the Synthesis of 2-Methyl-1-benzothiophen-6-amine Scaffolds
More contemporary approaches to benzothiophene synthesis often employ transition metal catalysis, metal-free pathways, and domino reactions to achieve greater efficiency and functional group tolerance.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzothiophene core. numberanalytics.com Reactions such as the Suzuki-Miyaura and Sonogashira couplings allow for the introduction of a wide range of substituents onto the benzothiophene ring system. These reactions typically involve the coupling of a halogenated benzothiophene with a suitable organoboron or organoalkyne reagent in the presence of a palladium catalyst.
For instance, the Sonogashira coupling of 1-iodo-2-(methylthio)arenes with trimethylsilylacetylene, catalyzed by PdCl₂(PPh₃)₂ and CuI, is a key step in the synthesis of 1,2-bis(2-methylthiophenyl)ethynes, which are precursors to beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophene (BTBT) derivatives. acs.org
Furthermore, transition metals can catalyze the cyclization process itself. Palladium-catalyzed oxidative heterocyclization–alkoxycarbonylation of 2-(methylthio)phenylacetylenes provides a direct route to benzothiophene-3-carboxylic esters. nih.gov This reaction uses a simple PdI₂/KI catalytic system and air as the oxidant. nih.gov
Table 2: Palladium-Catalyzed Synthesis of Benzothiophene-3-carboxylates
| Entry | R¹ (on alkyne) | R² (on ring) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Phenyl | H | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 71 | nih.gov |
| 2 | p-Tolyl | H | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 76 | nih.gov |
| 3 | 4-Bromophenyl | H | Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | 83 | nih.gov |
In recent years, there has been a growing interest in developing metal-free synthetic methods for benzothiophenes to avoid potential metal contamination in the final products. thieme-connect.comnih.gov These methods often rely on base-catalyzed or electrophile-induced cyclizations.
One such approach involves a base-catalyzed propargyl–allenyl rearrangement followed by cyclization and allyl migration to form benzothiophenes. beilstein-journals.orgresearchgate.net Another metal-free method utilizes a twofold vicinal C-H functionalization of arenes in a one-pot annulation that proceeds through an interrupted Pummerer reaction/ thieme-connect.comthieme-connect.com-sigmatropic rearrangement/cyclization sequence. nih.govscilit.com
A highly efficient, transition-metal-free procedure for the synthesis of 2-substituted benzo[b]thiophenes has been developed from readily available o-halovinylbenzenes and potassium sulfide. thieme-connect.com This reaction tolerates a wide range of functional groups. thieme-connect.com Additionally, the acylation of benzothiophenes can be achieved without transition metals or Lewis acids by using in situ generated acyl trifluoroacetates. nih.gov
Domino and cascade reactions offer an efficient and atom-economical approach to constructing complex molecules like benzothiophenes in a single synthetic operation. nih.govacs.orgacs.org These reactions involve a series of intramolecular transformations, minimizing the need for purification of intermediates.
An efficient domino protocol for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been reported. nih.govacs.orgacs.org These intermediates can then be used to generate a library of novel scaffolds, such as benzothieno[3,2-b]pyridines, through subsequent reactions. nih.govacs.org Another highly efficient domino reaction has been developed for the synthesis of beilstein-journals.orgbenzothiophene[3,2-b] beilstein-journals.orgbenzothiophenes (BTBTs), which are important organic semiconductors, using inexpensive and readily available starting materials in a catalyst-free process. rsc.org
A tunable domino reaction between thioisatins and α-bromoketones, promoted by K₂CO₃, can lead to either benzothiophene-fused pyranones or thiochromene-fused furans by adjusting the presence of MgSO₄. rsc.org
Regioselective Synthesis Strategies for Aminobenzothiophenes
Regioselectivity is a critical aspect of synthesizing substituted benzothiophenes, including aminobenzothiophenes. The ability to direct substituents to specific positions on the benzothiophene core is paramount for establishing structure-activity relationships and optimizing the properties of target molecules. nih.gov Various methods have been developed to achieve regioselective synthesis, often involving metal-catalyzed reactions or carefully designed one-pot procedures. nih.gov
Controlling the substitution pattern on the benzothiophene ring is fundamental to creating specific isomers like this compound. This control is typically achieved through the strategic choice of starting materials and reaction conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of the benzothiophene nucleus. organic-chemistry.org For instance, the Sonogashira cross-coupling reaction between a substituted 2-bromothiophene (B119243) and an ethynyl-substituted benzene derivative can be used to construct the benzothiophene skeleton. Subsequent electrophilic cyclization, for example with iodine, can lead to a specific substitution pattern. researchgate.net Further functionalization can be achieved through additional coupling reactions like the Stille or another Sonogashira coupling. researchgate.net
Another approach involves the C-H arylation of heteroarenes. Palladium catalysts can be employed to arylate electron-rich heteroarenes with aryl bromides or chlorides, offering a direct method for introducing substituents at specific positions. organic-chemistry.org The choice of base and solvent can influence the outcome and regioselectivity of these reactions. organic-chemistry.org
Metal-free synthesis routes have also been developed. A one-pot synthesis of 2-aminothiophene derivatives can be achieved through the reaction of 2-ynals with thioamides in an alcoholic solvent. nih.gov This method proceeds via a cascade of reactions including aldol (B89426) condensation, regioselective intramolecular cyclization, and conjugate addition to yield 2,3,5-trisubstituted 2-aminothiophenes. nih.gov
The following table summarizes various synthetic strategies for achieving regiocontrol in benzothiophene synthesis:
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Sonogashira/Electrophilic Cyclization | Pd catalyst, Iodine | Builds the benzothiophene core and introduces substituents in a controlled manner. | researchgate.net |
| C-H Arylation | Pd catalyst, LiO-t-Bu | Direct functionalization of the benzothiophene ring. | organic-chemistry.org |
| One-pot Aldol/Cyclization/Addition | Metal-free, Thioamides | Forms trisubstituted 2-aminothiophenes regioselectively. | nih.gov |
| Oxidative Cyclization/Carbonylation | PdI2/KI | Synthesizes benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. | acs.org |
While the core benzothiophene ring system is planar and aromatic, the introduction of substituents can create stereocenters, necessitating control over the stereochemistry of the final product. Stereochemical considerations become particularly important when the substituents themselves are chiral or when they create chiral centers upon attachment to the benzothiophene scaffold.
In the context of the synthesis of functionalized 2-aminothiophene derivatives, the reaction of 2-ynals with thioamides can be designed to control the formation of specific stereoisomers. nih.gov The term stereoisomerism is relevant in such syntheses, although specific details on achieving stereochemical control in the synthesis of this compound are not extensively documented in the provided search results. The general principles of asymmetric synthesis, such as the use of chiral catalysts, auxiliaries, or starting materials, would be applicable in controlling the stereochemistry of substituents on the benzothiophene ring.
Green Chemistry Principles in Benzothiophene Synthesis Research
The application of green chemistry principles to the synthesis of benzothiophenes and other heterocyclic compounds is a growing area of research, driven by the need for more sustainable and environmentally friendly chemical processes. mdpi.commdpi.com These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. mdpi.com
Several green approaches have been applied to the synthesis of sulfur-containing heterocycles like benzothiophene and its analogue, benzothiazole (B30560). mdpi.com These methods often involve the use of greener solvents, reusable catalysts, and more efficient reaction conditions.
One example of a greener approach is the use of an iodine-catalyzed cascade reaction of substituted thiophenols with alkynes under metal- and solvent-free conditions to produce benzothiophene derivatives. organic-chemistry.org This method is considered efficient, economical, and environmentally friendly. organic-chemistry.org Another green method involves an electrochemical synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates, which operates under oxidant- and catalyst-free conditions. organic-chemistry.org
The development of heterogeneous catalysts is another key aspect of green chemistry. For the synthesis of benzothiazoles, which are structurally related to aminobenzothiophenes, catalysts like SnP2O7 have been used to facilitate the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes, offering high yields, short reaction times, and catalyst reusability. mdpi.com
The following table highlights some green chemistry approaches relevant to benzothiophene synthesis:
| Green Chemistry Principle | Synthetic Approach | Advantages | Reference |
| Use of Safer Solvents/Reagents | Iodine-catalyzed cascade reaction under solvent-free conditions. | Avoids hazardous solvents, metal-free. | organic-chemistry.org |
| Energy Efficiency | Electrochemical synthesis. | Operates under mild, oxidant- and catalyst-free conditions. | organic-chemistry.org |
| Catalysis | Use of reusable heterogeneous catalysts like SnP2O7 for benzothiazole synthesis. | High yields, short reaction times, catalyst can be recycled. | mdpi.com |
| Atom Economy | One-pot synthesis of 2-aminothiophene derivatives. | Reduces the number of purification steps and waste generation. | nih.gov |
Chemical Transformations and Reactivity of 2 Methyl 1 Benzothiophen 6 Amine
Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Core
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic systems like benzothiophene. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a carbocationic intermediate known as a sigma complex or arenium ion. mdpi.comgoogle.com The benzothiophene system contains two fused rings: a benzene (B151609) ring and a thiophene (B33073) ring. Both rings can potentially undergo electrophilic attack, and the regiochemical outcome is determined by the directing effects of the substituents already present on the ring system.
The 6-amino group is a powerful activating group and a strong ortho, para-director for electrophilic aromatic substitution. libretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene ring through resonance, stabilizing the positive charge of the arenium ion intermediate. In 2-Methyl-1-benzothiophen-6-amine, the amino group at the C-6 position will therefore strongly activate the benzene portion of the molecule towards electrophilic attack.
The positions ortho to the 6-amino group are C-5 and C-7. The position para is C-3, but this is in the adjacent thiophene ring. The primary directing influence of the amino group will be towards the C-5 and C-7 positions of the benzene ring. libretexts.org
Simultaneously, the benzothiophene nucleus itself has preferred sites of substitution. The thiophene ring is generally more activated than the benzene ring in the unsubstituted parent heterocycle, with a preference for attack at the C-3 position. google.com However, the presence of the potent amino group at C-6 overrides this intrinsic preference. Studies on related 6-substituted benzothiophenes, such as 6-acetamidobenzo[b]thiophene, have shown that electrophilic substitution, like nitration, occurs preferentially on the benzene ring at the C-7 position, which is ortho to the activating group. rsc.org The methyl group at C-2 is a weak activating group and an ortho, para-director, which would slightly activate the C-3 position.
Therefore, the combined electronic effects in this compound lead to a high electron density in the benzene ring, particularly at the C-7 and C-5 positions. The C-7 position is generally favored due to lesser steric hindrance compared to the C-5 position, which is flanked by the C-4 and C-6 positions.
| Position | Activating/Deactivating Factors | Predicted Reactivity |
|---|---|---|
| C-7 | Strongly activated (ortho to -NH2) | Major Product |
| C-5 | Strongly activated (ortho to -NH2), but more sterically hindered | Minor Product |
| C-4 | Activated (para to -NH2 through resonance), but sterically hindered | Minor Product / Trace |
| C-3 | Slightly activated (ortho to -CH3); intrinsic reactivity of thiophene ring | Unlikely (outcompeted by -NH2 direction) |
While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented, predictions can be made based on related structures.
Nitration : The nitration of 3-methyl-benzo[b]thiophen-2-carboxylic acid has been shown to result in substitution on the benzene ring at all available positions (4, 5, 6, and 7). rsc.org More relevantly, the nitration of 6-acetamidobenzo[b]thiophene, which has a similar activating group at the 6-position, yields a mixture of the 7-nitro and 2-nitro isomers. rsc.org For this compound, nitration using standard conditions (e.g., HNO₃/H₂SO₄) is expected to be very rapid due to the activating amino group and would likely require milder conditions to avoid over-reaction or degradation. The primary product would be the 7-nitro derivative, with the 5-nitro isomer as a potential minor product.
Halogenation : Halogenation with reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS) is expected to proceed readily. Following the directing influence of the amino group, the main product would be 7-bromo-2-methyl-1-benzothiophen-6-amine. Dihalogenation at positions 5 and 7 might occur under more forcing conditions.
Sulfonation : Sulfonation using fuming sulfuric acid would likely lead to the formation of 2-methyl-6-aminobenzo[b]thiophene-7-sulfonic acid. The reaction may be complicated by the basicity of the amino group, which can be protonated by the strong acid, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺). This could potentially lead to a mixture of products or require protection of the amine (e.g., as an acetamide) prior to the reaction.
Nucleophilic Reactivity at the Amine Functionality
The lone pair of electrons on the nitrogen atom of the 6-amino group makes it a potent nucleophile. This allows for a range of reactions directly involving the amine functionality, such as acylation, alkylation, and condensation.
Acylation : The amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding amide. For instance, reaction with acetyl chloride would yield N-(2-methyl-1-benzothiophen-6-yl)acetamide. This reaction is often used as a protective strategy for the amino group before performing other transformations on the molecule. google.comgoogle.com
Alkylation : As a primary amine, the 6-amino group can undergo nucleophilic substitution with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium salt. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for mono-alkylation. Reactions of related aminobenzothiazoles with α-iodoketones have been shown to proceed via N-alkylation. mdpi.com
Arylation : N-Arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve reacting this compound with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to form a diarylamine.
The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form an imine (or Schiff base). This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. acs.org These imine intermediates can be stable, isolable compounds or can serve as reactive intermediates for further transformations. For example, condensation reactions involving 2-aminothiophenes are a key step in the synthesis of fused heterocyclic systems like benzothiazoles. mdpi.comresearchgate.net
| Reaction Type | Reagent Example | Product Type | Reference Context |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) / Pyridine | Amide | google.comgoogle.com |
| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine, Quaternary Salt | mdpi.com |
| Arylation | Aryl Bromide / Pd Catalyst | Diarylamine | (Buchwald-Hartwig) |
| Condensation | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) | mdpi.comacs.org |
Transformations Involving the Sulfur Atom in Benzothiophene
The sulfur atom in the benzothiophene ring, although part of an aromatic system, retains reactivity characteristic of a sulfide (B99878). It can be oxidized or participate in reactions involving transition metals.
The most common transformation is oxidation. The sulfur can be oxidized to a sulfoxide (B87167) (S-oxide) and further to a sulfone (S,S-dioxide) using various oxidizing agents.
Formation of Sulfoxide : Reaction with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at controlled temperatures would yield this compound-1-oxide.
Formation of Sulfone : Using an excess of the oxidizing agent or more forcing conditions leads to the formation of the corresponding 1,1-dioxide. acs.orgnih.gov
The oxidation state of the sulfur atom significantly alters the electronic properties and reactivity of the entire ring system. For instance, the benzothiophene 1,1-dioxide core can undergo different types of subsequent reactions, such as palladium-catalyzed C-H arylations at the C-2 position. acs.orgnih.gov The sulfur atom can also be targeted for removal through hydrodesulfurization (HDS), a process typically carried out at high temperatures and pressures over metal catalysts, which cleaves the C-S bonds. nih.gov Additionally, the sulfur atom can coordinate to transition metals, leading to a variety of organometallic reactions, including C-S bond cleavage and ring-opening. researchgate.net
Oxidation Reactions to Sulfones and Sulfoxides
The sulfur atom in the 1-benzothiophene ring is susceptible to oxidation, leading to the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). This transformation significantly alters the electronic properties, solubility, and geometry of the molecule. The oxidation of thiophene derivatives generally proceeds in a stepwise manner, first yielding the sulfoxide, which can then be further oxidized to the sulfone under appropriate conditions. acs.org
The rate of this oxidation is influenced by the electronic nature of the substituents on the benzothiophene ring. The presence of the electron-donating 6-amino group in this compound is expected to increase the nucleophilicity of the sulfur atom. This enhanced nucleophilicity facilitates the initial attack on the oxidizing agent, thereby increasing the rate of conversion from the sulfide to the sulfoxide. acs.org Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often slower, as the electron-withdrawing nature of the sulfoxide group decreases the electron density on the sulfur atom. acs.org
A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the selectivity for the sulfoxide or the sulfone. organic-chemistry.org For instance, controlled oxidation with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures often favors the formation of the sulfoxide. mdpi.com Using an excess of the oxidizing agent and/or higher temperatures typically drives the reaction to completion, yielding the thermodynamically stable sulfone. mdpi.com
Table 1: Common Oxidizing Systems for Sulfide Oxidation
| Oxidizing Agent/System | Typical Product(s) | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) with Metal Catalysts (e.g., Methyltrioxorhenium(VII), Niobium Carbide) | Sulfoxide, Sulfone | Selectivity can be controlled by the choice of catalyst and stoichiometry of H₂O₂. acs.orgorganic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common and effective reagent. Stoichiometry and temperature control selectivity. mdpi.com |
| Urea-Hydrogen Peroxide (UHP) | Sulfone | Often used for direct and efficient conversion to sulfones. organic-chemistry.org |
| Ferrate(VI) | Sulfoxide, Sulfone | Used in oxidative desulfurization processes; oxidation is pH-dependent. researchgate.net |
The resulting compounds, this compound-1-oxide and this compound-1,1-dioxide, possess significantly different chemical properties compared to the parent amine. The sulfone group, in particular, is a strong electron-withdrawing group and can be utilized as a building block in medicinal chemistry. nih.gov
Desulfurization Reactions
Desulfurization involves the cleavage of carbon-sulfur bonds and the removal of the sulfur atom from the heterocyclic ring. This transformation is a key process in the hydrodesulfurization (HDS) of fossil fuels, where benzothiophenes are common sulfur-containing impurities. For this compound, desulfurization would lead to an appropriately substituted aminobibenzyl or related structure.
Methods for desulfurization can be broadly categorized:
Reductive Desulfurization: This is often achieved using reducing agents like Raney Nickel (Ra-Ni). This process typically involves hydrogenation of the thiophene ring followed by C-S bond cleavage.
Oxidative Desulfurization (ODS): This approach involves two main steps. First, the sulfur atom is oxidized to a sulfoxide or, more commonly, a sulfone, as described in the previous section. researchgate.net The resulting sulfone is much more polar and reactive, facilitating its removal through extraction or subsequent chemical degradation under milder conditions than traditional HDS. researchgate.net
Organometallic-Mediated Desulfurization: Transition metal complexes, such as those involving iron carbonyls, can react with benzothiophenes to form organometallic adducts that activate the C-S bonds, facilitating their cleavage. acs.org
The choice of method depends on the desired final product and the tolerance of other functional groups in the molecule. For this compound, the presence of the amino group would need to be considered when selecting reagents to avoid unwanted side reactions.
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions are powerful synthetic tools for modifying cyclic structures, allowing for the creation of less common ring sizes or the introduction of molecular complexity. etsu.edu These transformations typically proceed through reactive intermediates like carbocations or by photochemical rearrangements. etsu.edu
Common strategies for ring contraction include:
Acid-Induced Rearrangements: Wagner-Meerwein rearrangements involving carbocation intermediates can lead to a reduction in ring size to relieve strain. etsu.edu
Oxidative or Photochemical Rearrangements: Specific reactions like the Wolff rearrangement can contract a ring system. etsu.edu
Conversely, ring expansion methods often involve the insertion of a carbon or heteroatom into the existing ring. While these methodologies are well-established in organic synthesis, their specific application to the this compound framework is not extensively documented in the reviewed literature. The stability of the aromatic benzothiophene system makes such rearrangements energetically demanding. Any such transformation would likely require harsh conditions or a multi-step synthetic sequence designed to first disrupt the aromaticity of the thiophene ring.
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new synthetic pathways. Mechanistic studies on closely related substituted thiophenes provide significant insight.
The mechanism of the oxidation of the thiophene sulfur is particularly well-studied. For the oxidation of thiophene derivatives catalyzed by species like methyltrioxorhenium(VII), the proposed mechanism is a stepwise process. acs.org
Activation of Oxidant: The catalyst (e.g., CH₃ReO₃) reacts with the primary oxidant (e.g., H₂O₂) to form a more reactive peroxide complex.
Nucleophilic Attack (Sulfide to Sulfoxide): The nucleophilic sulfur atom of the benzothiophene ring attacks an electrophilic oxygen atom of the activated peroxide complex. This step is the rate-determining step for the first oxidation. The presence of the electron-donating 6-amino group on the benzothiophene ring increases the electron density on the sulfur atom, thus accelerating this nucleophilic attack and increasing the reaction rate compared to unsubstituted benzothiophene. acs.org
Second Oxidation (Sulfoxide to Sulfone): The resulting sulfoxide can undergo a second oxidation to form the sulfone. The mechanism for this step can be more complex. The sulfoxide itself is less nucleophilic due to the electron-withdrawing character of the S=O bond. The reaction may proceed through a different transition state where both the sulfoxide and the peroxide are coordinated to the metal catalyst. acs.org
This mechanistic model, which highlights the nucleophilic character of the thiophene sulfur and the influence of electronic effects from substituents, provides a clear framework for understanding the oxidation of this compound. acs.org
Design and Structural Modifications of 2 Methyl 1 Benzothiophen 6 Amine Derivatives
Structure-Activity Relationship (SAR) Studies of 2-Methyl-1-benzothiophen-6-amine Analogues
SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, these studies involve synthesizing a series of related compounds and evaluating their effects in biological assays.
In a broader context of benzothiophene (B83047) derivatives, SAR studies have been instrumental. For instance, research on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as protein kinase inhibitors demonstrated that substitutions on the benzothiophene ring significantly impact activity and selectivity. rsc.org Specifically, 5-hydroxy and 5-methoxy derivatives showed potent inhibitory effects. rsc.org Similarly, in the development of neurokinin-2 receptor antagonists, modifications to a 6-methyl-benzo[b]thiophene-2-carboxylic acid derivative were key to improving in vivo potency. nih.gov
Studies on benzothiazole-phenyl analogues, which share structural similarities with benzothiophenes, have also provided valuable SAR insights. It was found that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.govescholarship.org
Table 1: Summary of SAR Findings for Benzothiophene and Related Heterocyclic Analogues
| Scaffold | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| 6H-benzo[b]indeno[1,2-d]thiophen-6-one | 5-hydroxy or 5-methoxy substitution | Potent DYRK1A kinase inhibition | rsc.org |
| 6-methyl-benzo[b]thiophene-2-carboxylic acid derivative | Modifications to reduce peptide character | Improved in vivo antagonist activity for the neurokinin-2 receptor | nih.gov |
| Benzothiazole-phenyl analogues | Trifluoromethyl groups on aromatic rings | Well-tolerated by target enzymes (sEH/FAAH) | nih.govescholarship.org |
Through SAR studies, key structural features of benzothiophene derivatives essential for molecular interactions have been identified. For selective estrogen receptor downregulators (SERDs), molecular docking and dynamics simulations revealed that residues such as ARG394, GLU353, PHE404, and ILE424 are crucial for the stability of the ligand-binding domain. nih.gov The interactions were found to be driven by hydrophobic, electrostatic, and Van der Waals forces. nih.gov Contour maps from 3D-QSAR studies further highlighted the essential structural features for both antagonistic and degradation activities. nih.gov For benzothiazole-based inhibitors, SAR studies indicated that trifluoromethyl groups on the aromatic rings are well-tolerated at ortho and para positions. nih.gov The design of new compounds based on these findings suggested that introducing electronegative and hydrogen bond acceptor groups at certain positions could improve potency. tandfonline.com
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is widely used for benzothiophene derivatives to guide the design of new molecules with enhanced potency. nih.govtandfonline.comresearchgate.netcore.ac.ukpharmacophorejournal.comimist.maresearchgate.net
The process begins with the generation of 3D structures of the molecules, followed by geometric optimization. core.ac.uk A dataset of compounds is typically divided into a training set, used to build the model, and a test set, to validate its predictive power. pharmacophorejournal.com For instance, in a study on benzothiophene-containing SERDs, 38 compounds were used to construct antagonist models and 23 for degrader models. tandfonline.com
A crucial step in QSAR is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. researchgate.net For benzothiophene derivatives, a variety of descriptors are calculated, including:
Steric and Electrostatic descriptors : These are computed from the interaction energies between the molecules and a probe at various grid points. researchgate.netpharmacophorejournal.com
Topological descriptors : These describe the connectivity and branching of the molecule.
Quantum-chemical descriptors : These are derived from quantum mechanical calculations and describe electronic properties. core.ac.uk
Physicochemical descriptors : These include properties like logP (lipophilicity) and molecular weight. researchgate.net
In a QSAR study of benzothiophene derivatives as anticancer agents, it was found that steric interactions, electrostatic interactions, and electro-topological parameters were primarily responsible for the activity. researchgate.net Specific descriptors identified as significant included T_2_N_1, PolarSurfaceAreaIncluding P and S, and SaaCHE-Index. researchgate.net Another study on benzothiophene derivatives as antibiotics identified descriptors like PEOE_VSA_FPOL and Q_VSA_FHYD as key. researchgate.net
Table 2: Common Descriptors Used in QSAR Models for Benzothiophene Derivatives
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Steric | Molecular Volume (Vx), Taft Steric Constant (Es) | Size and shape of the molecule |
| Electrostatic | PEOE_VSA_FPOL, E_800 | Charge distribution and polar interactions |
| Topological | Molecular Connectivity Indices (chi), SaaCHE-Index | Atomic connectivity and branching |
| Physicochemical | logP, Polar Surface Area (PSA) | Lipophilicity and polarity |
Several statistical methods are employed to build the predictive QSAR models. The most common for benzothiophene derivatives include:
Multiple Linear Regression (MLR) : This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). researchgate.netimist.manih.gov
Principal Component Regression (PCR) : PCR is a two-step method. First, it performs Principal Component Analysis (PCA) on the descriptors to reduce dimensionality and handle multicollinearity. Then, it uses the resulting principal components as independent variables in a regression analysis. imist.maresearchgate.netresearchgate.net
Partial Least Squares (PLS) : PLS is similar to PCR but it considers both the descriptors and the biological activity when creating the components, often leading to more robust models, especially when the number of descriptors is large. researchgate.netimist.maresearchgate.netnih.govresearchgate.netmdpi.com
These models are evaluated based on statistical parameters like the coefficient of determination (r²), cross-validated r² (q²), and the r² for an external test set (pred_r²). researchgate.net A good QSAR model will have high values for these parameters, indicating a strong correlation and good predictive ability. researchgate.net For example, a QSAR model for the anticancer activity of benzothiophene derivatives achieved an r² value of 0.9412 using MLR. researchgate.net
Table 3: Comparison of Predictive Modeling Techniques in QSAR
| Technique | Description | Advantages | Common Applications for Benzothiophenes |
|---|---|---|---|
| Multiple Linear Regression (MLR) | Builds a linear equation relating descriptors to activity. | Simple to interpret. | Anticancer and anti-HIV activity prediction. researchgate.netnih.gov |
| Principal Component Regression (PCR) | Uses principal components of descriptors for regression. | Handles multicollinearity among descriptors. | Antimicrobial activity modeling. imist.maresearchgate.net |
| Partial Least Squares (PLS) | Relates descriptors to activity by creating latent variables. | Robust for datasets with many, noisy, and collinear variables. | Anticancer, anti-HIV, and antimicrobial activity prediction. researchgate.netimist.manih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiophene Derivatives
Bioisosteric Replacements in this compound Scaffold Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is substituted with another group that has similar physical or chemical properties, with the aim of maintaining or improving biological activity while optimizing other properties like metabolic stability or solubility. nih.govu-strasbg.frresearchgate.netnih.gov This concept is highly applicable to the this compound scaffold.
The core benzothiophene ring itself can be considered a bioisostere of other aromatic systems. For example, thiophene (B33073) is a well-known bioisostere of a benzene (B151609) ring. researchgate.net Depending on the desired interactions, the benzothiophene scaffold could potentially be replaced by other bicyclic systems like indole, benzofuran, or indazole.
Within the scaffold, specific functional groups can also be replaced. The amine group at the 6-position could be replaced with other hydrogen bond donors or acceptors, or its basicity could be modulated through substitution. The methyl group at the 2-position could be replaced with other small alkyl groups or with bioisosteres like a halogen or a trifluoromethyl group to alter steric and electronic properties.
Table 4: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group/Scaffold | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Benzothiophene | Indole, Benzofuran, Benzothiazole (B30560), Naphthalene | Alter electronics, hydrogen bonding potential, and metabolic stability while maintaining core shape. |
| -NH₂ (Amine at C6) | -OH, -SH, -CH₂NH₂, -CONH₂ | Modify hydrogen bonding capacity, basicity, and polarity. |
| -CH₃ (Methyl at C2) | -Cl, -F, -CF₃, -ethyl | Modulate lipophilicity, steric bulk, and electronic effects. |
Conformational Analysis of this compound Derivatives
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives helps to understand the spatial arrangement of the atoms and how this might influence binding affinity.
The benzothiophene ring system is largely planar. However, the substituents at the 2 and 6 positions, as well as any further modifications, will have preferred orientations that can be determined through computational methods or experimental techniques like X-ray crystallography. For example, the crystal structure of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (B184005) reveals details about the planarity of the thiophene ring and the orientation of its substituents, which are stabilized by intramolecular hydrogen bonds. researchgate.net
In a study on a 6-methyl-benzo[b]thiophene-2-carboxylic acid derivative, the molecular conformation was a key aspect of the SAR. nih.gov The spatial arrangement of the various parts of the molecule dictates how it fits into the binding pocket of its target receptor. Understanding the low-energy conformations of these derivatives can guide the design of new analogues that are pre-organized for optimal binding, thus enhancing their potency.
Molecular Hybridization Strategies Utilizing Benzothiophene Scaffolds
Molecular hybridization is a prominent strategy in modern drug design that involves the covalent linking of two or more pharmacophores, which are the specific molecular features responsible for a drug's biological activity. eurekaselect.com This approach aims to create a new hybrid molecule with enhanced affinity, efficacy, and a more desirable selectivity profile compared to the individual parent compounds. eurekaselect.com The benzothiophene scaffold is a versatile and privileged structure in medicinal chemistry, frequently employed in molecular hybridization strategies due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.goveurekaselect.comrsc.org By combining the benzothiophene nucleus with other bioactive moieties, researchers can develop novel therapeutic agents with potentially synergistic or dual modes of action. eurekaselect.com
One notable application of this strategy is the development of benzothiophene-acylhydrazone hybrids . A study focused on synthesizing and evaluating a series of benzo[b]thiophene acylhydrazones as potential antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov In this research, the benzothiophene-2-carboxylic hydrazide core was combined with various aromatic or heteroaromatic aldehydes to generate a library of hybrid compounds. nih.gov The resulting acylhydrazone linkage provides a flexible and robust connection between the two pharmacophoric units.
Another successful implementation of molecular hybridization involves the fusion of benzothiophene with other heterocyclic systems. For instance, researchers have synthesized hybrids incorporating thiazole, triazole, and oxadiazole moieties . tandfonline.com These heterocyclic rings are themselves associated with a broad spectrum of pharmacological activities. tandfonline.com The synthesis of these hybrids often starts from a 3-chloro-1-benzothiophene-2-carbohydrazide (B1268429) intermediate, which is then cyclized to form the desired hybrid structures. tandfonline.com These efforts have yielded compounds with notable antimicrobial, analgesic, and anthelmintic activities. tandfonline.com
The development of benzothiophene-chalcone hybrids represents another significant area of research. Chalcones are known for their diverse biological activities, and their combination with the benzothiophene scaffold has led to the discovery of potent cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. nih.gov The design of these hybrids leverages the structural features of both pharmacophores to enhance their interaction with biological targets. nih.gov
The following tables summarize the research findings on various molecular hybridization strategies utilizing the benzothiophene scaffold.
Table 1: Benzothiophene-Acylhydrazone Hybrids with Antimicrobial Activity nih.gov
| Compound ID | Hybridized Moiety | Key Findings |
| I.b | (E)-N'-(4-(Dimethylamino)benzylidene) | Active against S. aureus. |
| I.h | (E)-N'-(4-Hydroxy-3-methoxybenzylidene) | Active against S. aureus. |
| I.l | (E)-N'-(4-Nitrobenzylidene) | Exhibited antimicrobial properties. |
| I.n | (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | Showed activity in antimicrobial screening. |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Non-cytotoxic with a minimal inhibitory concentration of 4 µg/mL on three S. aureus strains. |
Table 2: Benzothiophene Hybrids with Other Heterocycles tandfonline.com
| Hybrid Type | Hybridized Moiety | Biological Activities Screened |
| Thioxotetrahydropyrimidine | Thioxotetrahydropyrimidine | Antimicrobial, Analgesic, Anthelmintic |
| Thiazole | Thiazole | Antimicrobial, Analgesic, Anthelmintic |
| Triazole | Triazole | Antimicrobial, Analgesic, Anthelmintic |
| Oxadiazole | Oxadiazole | Antimicrobial, Analgesic, Anthelmintic |
Table 3: Benzothiophene-Chalcone Hybrids as Cholinesterase Inhibitors nih.gov
| Compound Series | Hybrid Type | Key Findings |
| 5 | Benzothiophene-chalcone | Proved to be good inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). |
| 5f | Benzothiophene-chalcone | Identified as the best AChE inhibitor with an IC50 of 62.10 μM. |
| 5h | Benzothiophene-chalcone | Identified as the best BChE inhibitor with an IC50 of 24.35 μM. |
These examples underscore the power of molecular hybridization as a tool for the rational design of novel benzothiophene-based derivatives with tailored pharmacological profiles. By judiciously selecting the pharmacophores to be combined, it is possible to fine-tune the biological activity and explore new therapeutic applications for this important class of heterocyclic compounds.
Advanced Spectroscopic and Spectrometric Analysis of 2 Methyl 1 Benzothiophen 6 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Methyl-1-benzothiophen-6-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of an analogous compound, N-methylcyclohexylamine, hydrogens on the carbon adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of nitrogen and typically appear further downfield compared to standard alkane hydrogens. openstax.org For this compound, the aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum. The methyl protons would appear as a distinct singlet, and the amine (NH₂) protons would likely present as a broad signal, the chemical shift of which can be influenced by solvent and concentration. openstax.org The addition of D₂O would cause the NH₂ signal to disappear due to proton-deuterium exchange, a useful method for identifying amine protons. openstax.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Carbons bonded to the nitrogen atom in amines are typically deshielded and appear in the 10-65 ppm range. libretexts.org For this compound, the carbon atoms of the benzothiophene (B83047) ring system and the methyl group would have characteristic chemical shifts. For instance, in N-methylcyclohexylamine, the carbon atom bonded to the nitrogen is shifted downfield by about 20 ppm compared to other ring carbons. openstax.org
2D NMR Techniques: To definitively assign the proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the benzene (B151609) ring, helping to elucidate their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu This is a highly sensitive technique that allows for the direct assignment of a proton's signal to the carbon it is attached to. sdsu.educolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
A hypothetical table of expected NMR data for this compound is presented below.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2-CH₃ | Singlet | ~15-25 | C2, C3 |
| H3 | Singlet | ~120-130 | C2, C3a, C4 |
| H4 | Doublet | ~115-125 | C3, C5, C7a |
| H5 | Doublet of doublets | ~110-120 | C4, C6, C7 |
| H7 | Doublet | ~120-130 | C5, C6, C7a |
| 6-NH₂ | Broad singlet | - | C5, C6, C7 |
While solution-state NMR is more common for structural elucidation of small molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of materials in their solid form. For this compound, ssNMR could be employed to study its crystalline packing, polymorphism, and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. docbrown.info This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₉NS), HRMS would be able to confirm its molecular formula by distinguishing its exact mass from other potential compounds with the same nominal mass. The formation of key intermediates in chemical reactions can also be confirmed using HRMS analysis. acs.org
| Technique | Information Obtained | Application to this compound |
| HRMS | Exact molecular mass and elemental composition. | Confirmation of the molecular formula C₉H₉NS. |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. This technique is invaluable for elucidating the fragmentation pathways of a molecule, which can provide significant structural information.
For this compound, the molecular ion ([M]⁺) would be expected. A common fragmentation pattern for amines is the α-cleavage, where the bond between the carbon and the atom adjacent to the nitrogen is broken. openstax.org In the case of aromatic amines, the fragmentation can be more complex. The fragmentation pattern of a related compound, 2-amino-6-methylbenzothiazole, shows a prominent molecular ion peak. nih.gov For this compound, characteristic fragment ions would likely arise from the loss of small neutral molecules or radicals, such as HCN, CH₃, or H₂S, from the parent ion. Analysis of these fragments helps to confirm the presence of the amine and methyl groups and the benzothiophene core.
| Fragmentation Type | Potential Neutral Loss | Resulting Fragment Ion |
| Loss of methyl radical | CH₃• | [M - 15]⁺ |
| Loss of hydrogen cyanide | HCN | [M - 27]⁺ |
| Ring fragmentation | Various | Fragments corresponding to the thiophene (B33073) or benzene ring systems. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for a compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would display several characteristic absorption bands.
N-H Stretching: As a primary amine, it is expected to show two distinct bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. openstax.orgorgchemboulder.com These bands are typically sharper and less intense than the O-H stretching bands of alcohols. openstax.org
C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.
N-H Bending: A bending (scissoring) vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com
C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration for an aromatic amine typically appears as a strong band between 1335 and 1250 cm⁻¹. orgchemboulder.com
N-H Wagging: A broad band due to N-H wagging may be observed in the 910-665 cm⁻¹ range. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about vibrational modes. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would also reveal the characteristic vibrations of the benzothiophene ring system, including the C-S stretching modes, which are often strong in Raman spectra. The symmetric vibrations of the aromatic rings would also be prominent.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | ~3450 | Weak |
| N-H Symmetric Stretch | ~3350 | Weak |
| Aromatic C-H Stretch | >3000 | Strong |
| Aliphatic C-H Stretch | <3000 | Strong |
| N-H Bend (Scissor) | 1650-1580 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Strong |
| C-N Stretch (Aromatic) | 1335-1250 | Medium |
| C-S Stretch | ~700-600 | Strong |
| N-H Wag | 910-665 (Broad) | Weak |
Identification of Functional Groups and Molecular Fingerprints
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups and the unique molecular fingerprint of a compound. For a molecule like this compound, the spectra would be characterized by vibrations of the benzothiophene core, the primary amine group (-NH₂), and the methyl group (-CH₃).
Amine Group (NH₂) Vibrations: Primary amines typically show N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
Methyl Group (CH₃) Vibrations: C-H stretching and bending vibrations from the methyl group are expected.
Aromatic and Heterocyclic Ring Vibrations: The benzothiophene structure would produce a complex series of C-H and C=C stretching and bending vibrations, characteristic of the fused aromatic and thiophene rings. The C-S stretching vibration of the thiophene ring is also a key feature. tandfonline.com
FT-IR and Raman spectra are complementary. For similar heterocyclic amines, FT-IR is particularly sensitive to polar functional groups like the N-H bond, while Raman spectroscopy can provide clear signals for the non-polar aromatic backbone. researchgate.netresearchgate.net
In-situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic techniques are powerful for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. For the synthesis or subsequent reactions of this compound, techniques like in-situ FT-IR or Raman spectroscopy could be employed. For instance, in the synthesis of related aminothiophenes, monitoring the disappearance of reactant peaks and the appearance of product-specific peaks (e.g., the N-H stretches of the amine group) would confirm reaction progress and completion. nih.gov However, specific studies applying these methods to this compound have not been identified.
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy
Electronic spectroscopy provides information on the electronic transitions within a molecule and is highly dependent on the extent of the conjugated π-system.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated benzothiophene ring system. The presence of the amino group (-NH₂), a strong auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiophene parent molecule. researchgate.net This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The position of the methyl group would have a smaller, likely bathochromic, effect. Studies on substituted benzenes and benzothiazoles confirm that such substitutions significantly influence the electronic absorption spectra. nist.govniscpr.res.in
Many benzothiophene derivatives are known to be fluorescent. ktu.edu The fluorescence properties, including the emission wavelength and fluorescence quantum yield (Φf), are highly sensitive to the molecular structure and environment. The amino group is expected to play a significant role in the photophysical properties. The quantum yield, a measure of the efficiency of the fluorescence process, can be influenced by factors such as the rigidity of the molecule and the presence of non-radiative decay pathways. nih.govnih.gov For related benzothiophene-containing materials, narrowband emissions have been noted. rsc.org However, specific quantum yield values for this compound are not documented in the available literature.
X-ray Crystallography for Solid-State Structure Determination
The solid-state packing of molecules is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For this compound, the primary amine group is capable of acting as a hydrogen bond donor, forming N-H···N or N-H···S interactions, which would significantly influence the crystal lattice. nih.gov The planar benzothiophene core could facilitate π-π stacking interactions between adjacent molecules. sibran.ru Analysis of the crystal structures of related amine-containing heterocyclic compounds often reveals complex supramolecular architectures stabilized by a combination of these forces. mdpi.com
Polymorphism Studies
A thorough review of scientific literature reveals a notable absence of specific research dedicated to the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a compound can exhibit distinct physical and chemical properties. These can include variations in solubility, melting point, stability, and bioavailability.
Despite the importance of such studies, no crystallographic or thermal analysis data has been published to indicate that this compound exhibits polymorphic behavior. Consequently, there are no established different crystalline forms, nor are there any detailed research findings or data tables available on this specific topic for this compound.
While studies on related classes of compounds, such as benzothieno[3,2-b] nih.govbenzothiophene derivatives, have shown the existence of polymorphism and its impact on material properties like carrier mobility in organic thin-film transistors, this information cannot be directly extrapolated to this compound. nih.gov The presence and nature of substituents on the benzothiophene core play a crucial role in determining the intermolecular interactions that govern crystal packing and the potential for polymorphism.
Future research into the solid-state characterization of this compound would be necessary to ascertain whether it can exist in multiple polymorphic forms and to characterize their respective properties. Such studies would typically involve techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (e.g., Raman or IR) to identify and analyze different crystal structures.
Computational and Theoretical Studies on 2 Methyl 1 Benzothiophen 6 Amine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the behavior of 2-Methyl-1-benzothiophen-6-amine. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to predict its molecular properties with a high degree of accuracy.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For derivatives of 1-benzothiophene, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are utilized to determine optimized structural parameters. nih.gov This analysis provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
The electronic structure dictates the chemical properties of the molecule. These calculations reveal the distribution of electrons within the molecule, which is key to its reactivity and interactions. For instance, in a related compound, 1-benzothiophene-2-carboxylic acid, the minimum energy was calculated to be -895.39389 Hartree for the monomer, indicating its stability. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For benzimidazole (B57391) derivatives, which share structural similarities with benzothiophenes, the HOMO-LUMO gap has been shown to be a key factor in their biological activity.
Table 1: Frontier Molecular Orbital (FMO) Properties Note: The following data is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific calculations.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.6 | Difference between ELUMO and EHOMO |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.comresearchgate.net The MEP map uses a color scale to represent different potential values.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and sulfur.
Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.
Green regions represent neutral or near-zero potential.
By analyzing the MEP map of this compound, one can identify the most probable sites for intermolecular interactions, such as hydrogen bonding, and predict its chemical behavior in reactions. researchgate.net
Non-covalent Interaction Analysis (e.g., NBO, Reduced Density Gradient)
Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and function of molecules. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis is used to study charge transfer and delocalization of electrons within the molecule, arising from interactions between filled and empty orbitals. This provides insight into intramolecular bonding and hyperconjugative effects.
The Reduced Density Gradient (RDG) method is employed to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net An analysis of the RDG provides a graphical representation of these interactions in real space, helping to understand how the molecule might interact with itself or with other molecules in a larger system. nih.gov For instance, the stability of the crystalline structure of 1-benzothiophene-2-carboxylic acid is attributed to O-H···O and C-H···O hydrogen bonding interactions. nih.gov
Molecular Dynamics (MD) Simulations and Docking Studies
Molecular dynamics (MD) simulations and molecular docking are computational techniques that provide insights into the dynamic behavior of molecules and their interactions with biological targets. mdpi.comnih.govepfl.chresearchgate.netnih.gov
Ligand-Target Interaction Profiling at a Molecular Level
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. nih.govnih.govresearchgate.net This technique is instrumental in drug discovery and development for understanding the binding mode and affinity of a potential drug molecule.
For a compound like this compound, docking studies could be performed against various biological targets to explore its potential pharmacological activities. The process involves:
Obtaining the 3D structures of the ligand (this compound) and the target receptor.
Placing the ligand in the binding site of the receptor.
Using a scoring function to evaluate the binding affinity and predict the most stable binding pose.
The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.net For example, in a study of benzimidazole derivatives, docking simulations helped identify crucial interactions with the active site of the target enzyme. nih.gov
Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time. mdpi.comnih.govnih.gov These simulations provide a dynamic picture of the interactions and can help to confirm the binding mode predicted by docking studies.
Table 2: Potential Interacting Residues and Binding Energies from Docking Studies Note: This table is a hypothetical representation of potential docking results for this compound with a generic protein kinase target. Actual results would depend on the specific target studied.
| Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Type of Interaction |
|---|---|---|---|
| Protein Kinase A | Val56, Ala71, Leu174 | -7.8 | Hydrophobic |
| Protein Kinase A | Lys73, Glu171 | -7.8 | Hydrogen Bond |
| Cyclin-Dependent Kinase 2 | Ile20, Val64, Phe80 | -8.2 | Hydrophobic |
Binding Site Analysis and Conformational Changes
Computational docking is a primary tool for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. This analysis provides critical information on the preferred binding orientation, the specific amino acid residues involved in the interaction, and any conformational changes the ligand or protein may undergo to achieve a stable complex.
Studies on related benzothiophene (B83047) derivatives demonstrate the common types of interactions that stabilize their binding within protein active sites. For instance, molecular docking of benzo[b]thiophene derivatives into the active sites of receptors like the 5-HT1A serotonin (B10506) receptor has revealed key stabilizing interactions. nih.gov These often include:
Hydrogen Bonding: The amine group on the benzothiophene ring is a potential hydrogen bond donor, while the sulfur atom can act as a weak hydrogen bond acceptor. In a study of arylpiperazine derivatives of benzothiophene, a crucial hydrogen bond was observed between a protonated nitrogen on the piperazine (B1678402) ring and the aspartate residue D116 of the 5-HT1A receptor. nih.gov
Hydrophobic Interactions: The aromatic benzothiophene core provides a large, nonpolar surface area that can engage in favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues like leucine, isoleucine, and phenylalanine in the binding pocket.
Electrostatic Interactions: The distribution of charge across the molecule can lead to significant electrostatic interactions with charged or polar residues in the binding site. nih.gov
Conformational analysis is another key aspect. The benzothiophene ring system itself is largely planar. nih.gov However, the orientation of substituents, like the amine group, can vary. Upon binding, the ligand may adopt a specific, low-energy conformation to maximize its favorable interactions with the receptor, a concept known as "induced fit." For example, studies on a morpholine-substituted benzothiophene showed the morpholine (B109124) ring adopting a stable chair conformation. nih.gov Docking simulations can predict this lowest-energy bound conformation, providing a static picture of the most probable binding mode.
Table 1: Illustrative Binding Interactions for a Benzothiophene Analog at the 5-HT1A Receptor (Note: This data is for compound 7e from a study on related benzothiophene derivatives and serves as an example of potential interactions.)
| Interacting Residue | Interaction Type | Distance (Å) |
| Aspartate 116 (D116) | Hydrogen Bond | < 3.00 |
| Phenylalanine 361 (F361) | π-π Stacking | N/A |
| Tryptophan 358 (W358) | Hydrophobic | N/A |
Source: Adapted from docking studies on benzo[b]thiophen-2-yl-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one. nih.gov
Free Energy Estimation and Stability of Molecular Complexes
Beyond simply identifying potential binding modes, computational methods can estimate the stability of the ligand-protein complex by calculating the binding free energy (ΔG_bind). A more negative value indicates a more stable and favorable interaction. Accurate prediction of binding affinities is a central goal of computational drug discovery. rsc.orgnih.gov
There are several levels of theory for this estimation:
Docking Scores: Molecular docking programs provide scoring functions (e.g., S-score in kcal/mol) that give a rapid, albeit less precise, estimation of binding affinity. Studies on tetrahydrobenzo[b]thiophene derivatives targeting the tubulin protein, for example, used these scores to rank potential inhibitors, with a co-crystallized ligand showing a binding energy of -11.93 kcal/mol. researchgate.net
Molecular Dynamics (MD) Simulations: For higher accuracy, MD simulations can be employed. These simulations model the movement of every atom in the ligand-protein complex over time (from nanoseconds to microseconds), providing a dynamic view of the interaction.
Absolute and Relative Binding Free Energy Calculations: Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) performed on MD simulation trajectories can provide highly accurate predictions of binding free energy. These methods calculate the energy difference between the bound and unbound states of the ligand. Research on inhibitors for targets like bromodomain-containing protein 4 has demonstrated that these advanced methods can achieve a mean absolute error as low as 0.6 to 1.0 kcal/mol, which is accurate enough to be highly valuable in a drug discovery context. rsc.orgnih.gov
For this compound, such calculations would be crucial for quantitatively comparing its binding affinity to different potential targets or to other similar molecules, thereby predicting its potential potency and selectivity.
Predictive Modeling of Chemical Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to understand the electronic structure of molecules, which in turn governs their chemical reactivity and selectivity. nih.gov By calculating properties derived from the molecule's electron density, researchers can predict where and how a molecule is most likely to react.
Key DFT-based descriptors for reactivity include:
Fukui Functions: This local reactivity descriptor predicts which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This is particularly useful for predicting regioselectivity in reactions involving aromatic systems like benzothiophene. For this compound, this could predict whether a reaction is more likely to occur on the benzene (B151609) or thiophene (B33073) portion of the ring system.
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, providing a clear picture of its electrostatic potential and sites prone to reaction. nih.gov
These theoretical calculations can guide synthetic chemists in designing reactions. For example, by predicting the most nucleophilic site on the this compound ring, a chemist could better select reagents and conditions to achieve a desired substitution pattern, improving reaction yields and selectivity.
Structure-Property Relationship Studies (Theoretical)
Theoretical models are widely used to predict the physicochemical and pharmacokinetic properties of a molecule based solely on its structure. These in silico predictions, often referred to as Quantitative Structure-Property Relationship (QSPR) studies, are vital for assessing the drug-likeness of a compound early in the discovery process.
For this compound, computational tools can estimate a range of important properties:
Lipophilicity (logP): This measures a compound's solubility in a lipid versus an aqueous environment, which is critical for membrane permeability.
Aqueous Solubility (logS): Predicts how well the compound dissolves in water, affecting its formulation and absorption.
Total Polar Surface Area (TPSA): Calculated from the surface contributions of polar atoms (typically oxygen and nitrogen), TPSA is a strong predictor of a drug's ability to permeate cell membranes.
Lipinski's Rule of Five: A set of guidelines used to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Studies on related tetrahydrobenzo[b]thiophene derivatives have demonstrated the application of these predictive models. researchgate.net For instance, certain derivatives were predicted to have good oral bioavailability and high gastrointestinal (GI) absorption based on their calculated properties. researchgate.net
Table 2: Predicted Physicochemical Properties for Tetrahydrobenzo[b]thiophene Analogs (Note: This data is for related compounds and illustrates the type of information generated in theoretical structure-property studies.)
| Compound | Molecular Weight ( g/mol ) | TPSA (Ų) | logP |
| Imide 5 | 344.47 | 89.41 | 3.45 |
| Schiff base 11 | 351.46 | 110.21 | 4.39 |
| Phthalimido 12 | 384.45 | 89.41 | 4.37 |
Source: Adapted from in silico pharmacokinetic predictions for tetrahydrobenzo[b]thiophene derivatives. researchgate.net
These theoretical studies provide a powerful framework for prioritizing which novel compounds, like this compound, should be synthesized and tested experimentally, saving significant time and resources.
Mechanistic Insights into Molecular Interactions Involving 2 Methyl 1 Benzothiophen 6 Amine Scaffolds
Protein-Ligand Interaction Mechanisms (e.g., Enzyme Inhibition, Receptor Binding)
The benzothiophene (B83047) core is a key feature in a variety of biologically active compounds that interact with proteins, acting as enzyme inhibitors or receptor modulators. While direct studies on 2-methyl-1-benzothiophen-6-amine may be limited, the broader class of benzothiophene derivatives provides significant insight into their protein-ligand interaction mechanisms. These interactions are fundamental to their therapeutic effects. For instance, benzothiophene derivatives are found in the structures of drugs like raloxifene (B1678788) and sertaconazole (B158924) wikipedia.org.
The interaction of small molecules with proteins can be broadly categorized as either covalent or non-covalent. Non-covalent interactions, which are reversible, are the most common and include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions. youtube.com Covalent bonds, which are generally irreversible, involve the sharing of electrons between the ligand and the protein.
Non-covalent Interactions: For benzothiophene scaffolds, non-covalent interactions are predominant in their binding to protein targets. The key types of non-covalent interactions involving the benzothiophene moiety include:
π-π Stacking: The aromatic nature of the benzothiophene ring system allows for π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket, such as phenylalanine, tyrosine, and tryptophan.
Chalcogen Bonding: The sulfur atom in the thiophene (B33073) ring can act as a chalcogen bond donor. This is a non-covalent interaction where the electrophilic region (σ-hole) on the sulfur atom interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom of the protein. rsc.org
Hydrogen Bonding: The 6-amine group on the this compound structure is a potent hydrogen bond donor and acceptor, allowing it to form crucial hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.
Hydrophobic Interactions: The methyl group at the 2-position and the benzene (B151609) part of the scaffold contribute to its hydrophobicity, promoting interactions with nonpolar regions of the protein.
Studies on thiophene clusters have utilized quantum chemical calculations to understand the nature of these non-covalent interactions, confirming that they are key to the stabilization of molecular assemblies. nih.gov The analysis of electron density can distinguish between covalent and non-covalent bonding, where a positive value of the Laplacian of the electron density at a bond critical point is indicative of a non-covalent interaction. nih.gov
Covalent Interactions: While less common, benzothiophene derivatives can be designed to form covalent bonds with their protein targets. This often involves the introduction of a reactive functional group (a "warhead") onto the scaffold that can form a permanent bond with a specific amino acid residue, typically a cysteine or serine, in the protein's active site. This leads to irreversible inhibition, which can be desirable for certain therapeutic applications.
Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn modulates the activity of the protein, either by enhancing it (positive allosteric modulation, PAM) or diminishing it (negative allosteric modulation, NAM).
Benzothiophene and related scaffolds have been successfully employed in the development of allosteric modulators.
Branched-chain α-ketoacid dehydrogenase kinase (BDK) Inhibition: A notable example is the discovery of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel allosteric inhibitor of BDK. elsevierpure.com BT2 binds to an allosteric site on BDK, triggering conformational changes that lead to the dissociation of the kinase from the branched-chain α-ketoacid dehydrogenase complex (BCKDC), resulting in the activation of the complex. elsevierpure.com
Kainate Receptor Modulation: Benzothiadiazine derivatives, which are structurally related to benzothiophenes, have been identified as positive allosteric modulators of AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors. jpp.krakow.plnih.gov These compounds potentiate the currents mediated by these receptors, primarily by reducing receptor desensitization. jpp.krakow.plnih.gov This highlights the potential of the broader benzothiophene-like scaffold in designing allosteric modulators for neurological disorders.
These studies underscore the potential of the this compound scaffold to be developed into highly specific allosteric modulators for a range of protein targets.
DNA/RNA Interaction Mechanisms
Certain benzothiophene derivatives have been investigated for their ability to interact with nucleic acids, a property that is often associated with anticancer and antiviral activities. These interactions can occur through several mechanisms:
Intercalation: The planar aromatic structure of the benzothiophene ring system allows it to insert itself between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.
Groove Binding: Benzothiophene derivatives can also bind to the major or minor grooves of the DNA helix. This binding is typically driven by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions with the DNA backbone and base pairs.
Topoisomerase Inhibition: Some benzothiophene compounds have been shown to inhibit topoisomerases I and II. nih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death.
A study on novel substituted benzothiophene carboxanilides and quinolones demonstrated that these compounds exhibit significant antiproliferative activity. nih.gov Further investigation revealed that their mechanism of action involves DNA binding and the inhibition of topoisomerases I and II. nih.gov The specific modifications on the benzothiophene scaffold were found to influence the mode and strength of the DNA interaction. nih.gov
Photochemical and Photobiological Mechanisms of Action
The photochemistry of benzothiophenes is of interest due to their structural similarity to other photoactive molecules and their potential applications in photodynamic therapy and materials science. The absorption of UV light by the benzothiophene chromophore can lead to a variety of photochemical reactions.
Excited States and Photophysical Properties: Compared to benzene and thiophene, benzothiophene exhibits more favorable fluorescent properties, with stronger absorption bands at longer wavelengths and significant emissivity. researchgate.net Upon absorption of light, the molecule is promoted to an excited singlet state. From here, it can either relax back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state.
Photochemical Reactions: The excited state of benzothiophene is more reactive than the ground state and can undergo various photochemical reactions, including cycloadditions and isomerizations. researchgate.netacs.org For example, the photoaddition of acetylenes to benzo[b]thiophenes has been reported. acs.org
Photobiological Effects: The photobiological properties of compounds containing a benzophenone-like chromophore, which is related to the benzothiophene structure, have been studied. For instance, the drug ketoprofen (B1673614) can undergo photo-induced reactions that lead to the peroxidation of lipids in cell membranes, which is relevant to its phototoxic effects. nih.gov This occurs through a Type I mechanism involving radical species. nih.gov The benzothiophene scaffold could potentially participate in similar phototoxic or phototherapeutic mechanisms.
Biocatalytic Transformations Involving Benzothiophenes
Biocatalysis utilizes enzymes to perform chemical transformations. While the focus is often on the synthesis of complex molecules, biocatalysis can also be used to modify existing scaffolds like benzothiophene. Enzymes can offer high selectivity (chemo-, regio-, and enantio-selectivity) under mild reaction conditions.
The use of scaffolds, including those based on DNA or proteins, can enhance biocatalysis by co-localizing enzymes in a cascade reaction, thereby improving the efficiency of multi-step syntheses. nih.gov In the context of benzothiophenes, biocatalytic transformations could involve:
Oxidation: Cytochrome P450 monooxygenases can catalyze the oxidation of the sulfur atom to form sulfoxides and sulfones, or the hydroxylation of the aromatic ring.
Reduction: Reductases can be used to reduce specific functional groups on substituted benzothiophenes.
Hydrolysis: Hydrolases like lipases and esterases can act on ester or amide derivatives of the benzothiophene scaffold.
These enzymatic transformations are valuable for generating metabolites of benzothiophene-containing drugs, for detoxification processes, and for the synthesis of novel derivatives with improved biological activity.
Exploration of 2 Methyl 1 Benzothiophen 6 Amine in Materials Science and Technology
Organic Electronics Applications
The field of organic electronics leverages the unique properties of carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices. Benzothiophene (B83047) derivatives have emerged as a highly promising class of materials in this area, demonstrating excellent performance in a variety of applications. nih.gov The inherent properties of the benzothiophene core, such as its planarity and sulfur-containing aromatic system, facilitate strong intermolecular interactions and efficient charge transport, which are critical for the performance of organic electronic devices. nih.govrsc.org
Organic light-emitting diodes (OLEDs) are a commercially successful technology used in displays and lighting, valued for their high contrast, low power consumption, and flexibility. rsc.org The performance of an OLED is heavily dependent on the properties of the organic materials used in its emissive layer. Benzothiophene-based materials are being explored for their potential in OLEDs, particularly as host materials or as part of the emissive core. For instance, luminescent organic molecules with a Donor-Acceptor-Donor (D-A-D) structure, incorporating a co-ac.combenzothieno[3,2-b]benzothiophene-tetraoxide unit as the acceptor, have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. rsc.org These materials can be processed into neat films for simple-structure OLED devices. rsc.org The structural features of 2-Methyl-1-benzothiophen-6-amine, with its electron-donating amine and methyl groups, could be leveraged to design new D-A-D type emitters or host materials with tailored electronic properties for OLED applications.
| Benzothiophene Derivative | Application in OLEDs | Key Finding |
| POCz2-BTBTOx4 | Emitter in TADF-OLED | Retains good emission capacity in a neat film. rsc.org |
| PTz2-BTBTOx4 | Emitter in TADF-OLED | Exhibits TADF properties corroborated by DFT studies. rsc.org |
| MPA2-BTBTOx4 | Emitter in TADF-OLED | Shows high electrochemical stability with reversible oxidation waves. rsc.org |
Organic field-effect transistors (OFETs) are fundamental components of flexible circuits, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Benzothiophene derivatives, particularly those based on the co-ac.combenzothieno[3,2-b] co-ac.combenzothiophene (BTBT) core, have demonstrated some of the highest charge carrier mobilities among organic semiconductors. nih.govrsc.org For example, dialkyl-substituted BTBT derivatives have achieved solution-processed OFET mobilities exceeding 1.0 cm²/Vs, while 2,7-diphenyl BTBT has shown mobilities up to 2.0 cm²/Vs in vapor-deposited devices. nih.gov The excellent performance of these materials is attributed to their favorable molecular packing and strong intermolecular orbital overlap in the solid state. nih.gov The molecular structure of this compound suggests that it could serve as a building block for new organic semiconductors for OFETs, where the methyl and amine substituents could be used to tune the material's solubility, molecular packing, and electronic properties.
| Benzothiophene Derivative | Deposition Method | Hole Mobility (cm²/Vs) |
| 2,7-diphenyl BTBT (DPh-BTBT) | Vapor-deposited | up to 2.0 nih.gov |
| Dialkyl-BTBTs (Cn-BTBTs) | Solution-processed | > 1.0 nih.gov |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | - | > 3.0 nih.gov |
| 5-BTVA | - | 5-10 fold higher than 5-BTA and 5-BTEA rsc.org |
Organic photovoltaics, or organic solar cells, offer the potential for low-cost, flexible, and large-area solar energy conversion. The efficiency of OPVs is dependent on the properties of the donor and acceptor materials in the active layer. Benzothiophene-containing polymers and small molecules have been investigated as electron donor materials in OPVs due to their tunable electronic properties and broad absorption spectra. co-ac.comnih.gov Theoretical studies on copolymers based on thiophene (B33073) and benzothiadiazole have shown that these materials can have suitable electronic and optical properties to act as electron donors when blended with fullerene derivatives. co-ac.com Furthermore, the incorporation of benzothiophene-based acceptors has been shown to lower the LUMO level, which can lead to improvements in the open-circuit voltage (Voc) and short-circuit current density (Jsc) of photovoltaic devices. nih.gov The donor-like characteristics of the amine and methyl groups in this compound make it a potential candidate for incorporation into new donor materials for organic solar cells.
High charge carrier mobility is a crucial parameter for the efficient operation of various organic electronic devices. The molecular structure of organic semiconductors plays a significant role in determining their charge transport properties. acs.org Studies on co-ac.combenzothieno[3,2-b] co-ac.combenzothiophene derivatives have shown that modifications to the molecular structure, such as the introduction of alkyl side chains, can significantly impact charge mobility. rsc.orgcore.ac.uk These side chains can influence the molecular packing and the intermolecular electronic coupling, which are key factors for efficient charge transport. rsc.org The presence of a vinyl bridge in benzothiophene-substituted anthracenes has been shown to lead to a 5-10 fold increase in hole mobility compared to single or ethynyl (B1212043) bridged analogs. rsc.org The amine and methyl groups on the this compound backbone provide handles for chemical modification, allowing for the tuning of its electronic properties and solid-state packing to optimize charge carrier mobility for specific applications.
Sensor and Probe Development
The development of sensitive and selective chemical sensors is of great importance in environmental monitoring, medical diagnostics, and industrial process control. Organic molecules that exhibit changes in their optical or electronic properties upon interaction with specific analytes are at the heart of many sensor technologies.
Fluorescent probes are powerful tools for detecting and quantifying specific analytes with high sensitivity. The benzothiophene scaffold has been utilized in the design of fluorescent chemosensors. For example, a fluorescent system based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine has been developed for the rapid and sensitive detection of phosgene (B1210022), a highly toxic chemical. nih.govnih.gov This sensor operates through an intramolecular charge transfer (ICT) mechanism and can detect phosgene in both solution and gas phases with a detection limit as low as 0.16 μM. nih.govnih.gov The sensing mechanism involves the reaction of the diamine group with phosgene, leading to a change in the fluorescence properties of the molecule. nih.gov The presence of the amine group in this compound makes it a promising candidate for the development of new fluorescent probes. The amine group can act as a recognition site for specific analytes, and its interaction with the target can induce a change in the electronic structure of the benzothiophene core, resulting in a detectable fluorescent response.
| Probe | Analyte | Detection Limit | Response Time |
| Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) | Phosgene | 0.16 μM nih.govnih.gov | 30 seconds nih.govnih.gov |
Biosensors
The development of highly sensitive and selective biosensors is a critical area of research in medical diagnostics, environmental monitoring, and food safety. The amine group on the this compound scaffold presents a key functional handle for its integration into biosensor platforms. Amines are frequently utilized for the immobilization of biorecognition elements, such as enzymes or antibodies, onto transducer surfaces through covalent bonding. This attachment is crucial for the fabrication of stable and reusable biosensors.
While direct applications of this compound in biosensors are not extensively documented in publicly available research, the principles of biosensor construction using similar amine-containing aromatic compounds provide a strong basis for its potential use. For instance, amine-functionalized polymers are employed to create conductive matrices for electrochemical biosensors. These polymers can be deposited on electrode surfaces, and the amine groups can then be used to anchor biomolecules. The inherent electrochemical activity of the benzothiophene core could also play a role in signal transduction, potentially leading to label-free detection mechanisms.
Future research could explore the electropolymerization of this compound or its derivatives to form a functional film on an electrode. The performance of such a biosensor would depend on factors like the film's conductivity, stability, and the efficiency of biomolecule immobilization.
Dye and Pigment Chemistry
Aromatic amines are fundamental building blocks in the synthesis of a vast array of synthetic dyes, particularly azo dyes. nih.govresearchgate.net Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. nih.gov The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. nih.gov
Given its structure as a primary aromatic amine, this compound is a viable candidate for use as a diazo component in the synthesis of novel azo dyes. The diazotization of its amino group would yield a diazonium salt, which could then be reacted with various coupling agents (e.g., phenols, naphthols, or other aromatic amines) to produce a range of colors. The resulting dyes would incorporate the 2-methyl-1-benzothiophene moiety, which could influence their spectral properties, such as color and lightfastness. Thiophene-based azo dyes are known to exhibit good dyeing properties. sapub.org
The specific shade and fastness properties of dyes derived from this compound would depend on the electronic nature of the coupling component and any additional substituents on the benzothiophene ring. The methyl group at the 2-position may also have a subtle effect on the electronic properties and, consequently, the color of the resulting dye.
Table 1: Potential Azo Dyes Derived from this compound
| Diazo Component | Coupling Component | Potential Dye Class | Potential Color Range |
| Diazotized this compound | Phenol | Azo Dye | Yellow to Orange |
| Diazotized this compound | Naphthol | Azo Dye | Orange to Red |
| Diazotized this compound | Aniline Derivative | Azo Dye | Yellow to Red |
| Diazotized this compound | Pyrazolone Derivative | Azo Dye | Yellow to Orange |
Note: The potential color ranges are hypothetical and would need to be confirmed through experimental synthesis and characterization.
Polymer Chemistry Applications
The field of polymer chemistry has seen significant interest in the development of materials with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the cornerstone of organic electronics. Thiophene and its derivatives are among the most widely used building blocks for these polymers due to their excellent charge transport properties and environmental stability. rsc.org
This compound offers a unique combination of a thiophene-based fused ring system and a reactive amino group. This amino group can be utilized as a point of polymerization. For instance, it could undergo condensation polymerization with other monomers containing suitable functional groups (e.g., carboxylic acids or acid chlorides) to form polyamides or polyimides with a conjugated backbone.
Alternatively, the amine group could be modified to introduce other polymerizable functionalities. For example, it could be converted into a boronic ester or a stannane (B1208499) for use in Suzuki or Stille coupling reactions, which are powerful methods for the synthesis of conjugated polymers. The resulting polymers would incorporate the 2-methyl-1-benzothiophene unit, influencing the polymer's electronic structure, solubility, and solid-state packing.
The optoelectronic properties of conjugated polymers, such as their absorption and emission wavelengths and their charge carrier mobilities, are highly dependent on the chemical structure of the monomer units. The incorporation of the 2-methyl-1-benzothiophene moiety into a polymer backbone is expected to influence these properties.
The benzothiophene unit is known to be a good electron donor, and by pairing it with suitable electron-accepting monomers, it is possible to create donor-acceptor (D-A) copolymers. This D-A architecture is a common strategy for tuning the band gap of conjugated polymers, which is crucial for optimizing their performance in various optoelectronic devices. The amino group at the 6-position can further modulate the electronic properties of the benzothiophene unit, potentially leading to materials with unique absorption and emission characteristics.
Furthermore, the amine functionality provides a site for post-polymerization modification. This would allow for the fine-tuning of the polymer's properties by attaching different functional groups to the polymer chain after it has been synthesized. This approach offers a versatile route to a wide range of advanced materials with tailored optoelectronic properties for specific applications.
Table 2: Potential Polymer Structures Incorporating this compound
| Polymer Type | Potential Monomers | Polymerization Method | Potential Application |
| Polyamide | This compound, Terephthaloyl chloride | Condensation Polymerization | High-performance plastics |
| Polyimide | Diamine derived from this compound, Pyromellitic dianhydride | Condensation Polymerization | Electronics, Aerospace |
| Donor-Acceptor Copolymer | Bromo-derivative of this compound, Electron-accepting comonomer | Suzuki or Stille Coupling | Organic Solar Cells, OLEDs |
Note: These are hypothetical polymer structures. Their synthesis and properties would require experimental investigation.
Future Directions and Emerging Research Avenues for 2 Methyl 1 Benzothiophen 6 Amine
Development of Novel and Sustainable Synthetic Strategies
The development of environmentally benign and efficient synthetic routes is a paramount objective in modern chemistry. nih.govresearchgate.net For 2-Methyl-1-benzothiophen-6-amine, future synthetic strategies will likely move away from traditional methods that may involve harsh conditions or produce significant waste, towards greener alternatives.
Key areas for development include:
Multicomponent Reactions (MCRs): MCRs are highly valued for their atom economy and ability to generate complex molecules in a single step, often under mild conditions. nih.gov Adapting MCRs, such as the Gewald reaction, for the synthesis of substituted 2-aminobenzothiophenes offers a promising route. nih.govresearchgate.net
Use of Green Solvents: The pharmaceutical industry is increasingly shifting from volatile organic compounds (VOCs) to more sustainable solvents. nih.gov Research into using eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) for benzothiophene (B83047) synthesis has shown improved yields and simplified processes. nih.gov
Catalyst-Free and Metal-Free Reactions: Exploring reactions that proceed without a catalyst or under metal-free conditions presents a significant step towards sustainability. researchgate.net Ultrasound-activated synthesis in water is one such green chemistry approach that has been successfully applied to 2-aminothiophenes. researchgate.net
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.gov | Efficient, one-pot synthesis from readily available starting materials. |
| Green Solvents (e.g., 2-MeTHF) | Reduced environmental impact, improved yields, safer reaction conditions. nih.gov | A more sustainable industrial-scale production process. |
| Catalyst-Free Synthesis | Avoids toxic and expensive metal catalysts, simplifies purification. researchgate.net | Lower cost and more environmentally friendly synthesis pathways. |
Exploration of New Chemical Transformations and Reactivity Patterns
Understanding and expanding the reactivity of this compound is crucial for creating novel derivatives with unique properties. The benzothiophene core can undergo various transformations, and future research will aim to exploit these for further functionalization. researchgate.net
Emerging areas of exploration include:
Domino Reactions: These cascade reactions allow for the construction of complex fused heterocyclic systems from simple benzothiophene precursors in a single operation. nih.gov For instance, functionalized 3-amino-2-formylbenzothiophenes can be used to build benzothieno[3,2-b]pyridine scaffolds. nih.gov
C-H Bond Functionalization: Direct C-H activation and arylation represent a highly efficient method for creating new carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. acs.org Palladium-catalyzed C-H vinylation has been used to construct axially chiral biaryls from benzothiophene-derived aldehydes. acs.org
Electrophilic Cyclization: The electrophilic cyclization of ortho-alkynyl thioanisoles is an attractive method for accessing the benzothiophene core, allowing for the introduction of various substituents. nih.gov Using reagents like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) enables the facile introduction of a thiomethyl group. nih.gov
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting molecular properties. For this compound, advanced computational modeling can provide insights that are difficult to obtain through experimental work alone.
Future applications of computational modeling include:
Density Functional Theory (DFT) Calculations: DFT is frequently used to elucidate plausible reaction mechanisms, as demonstrated in the Friedlander reaction for synthesizing fused pyridine (B92270) derivatives of benzothiophenes. nih.gov It can also be used to simulate and understand the formation of various annulated products. nih.gov
Pharmacokinetic Modeling: Computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize compounds for synthesis and biological testing. nih.gov
Mechanistic Pathway Validation: Stoichiometric reactions and high-resolution mass spectrometry can confirm the formation of key intermediates proposed by computational models, as seen in palladium-catalyzed C-H vinylation studies. acs.org
| Computational Tool | Application in Research | Example |
| DFT Calculations | Elucidating reaction mechanisms and transition states. nih.gov | Determining the pathway for the formation of benzothieno[3,2-b]pyridine. nih.gov |
| Pharmacokinetic Modeling | Predicting drug-likeness and metabolic stability. nih.gov | In vitro antiproliferative assessment and modeling of pharmacokinetics. nih.gov |
| Intermediate Analysis | Confirming proposed key intermediates in a catalytic cycle. acs.org | HRMS analysis to confirm a palladacycle intermediate. acs.org |
Integration of this compound into Multidisciplinary Research
The future of chemical research lies in its integration with other scientific disciplines. For this compound, this involves leveraging data science and automation to accelerate the discovery of new applications.
Chemoinformatics applies data science techniques to solve chemical problems. By analyzing large datasets of chemical structures and biological activities, researchers can identify promising new drug candidates and materials. For this compound, chemoinformatic approaches can be used to design libraries of derivatives with a high probability of desired activity, guiding synthetic efforts towards the most promising compounds. Structure-activity relationship (SAR) models can be built to highlight the chemical features essential for broad-spectrum activity against various targets. nih.gov
Automated synthesis and high-throughput screening (HTS) have revolutionized the process of drug discovery and materials development. sigmaaldrich.com These technologies allow for the rapid synthesis and evaluation of vast libraries of compounds. nih.gov
Automated Synthesis: Robotic platforms can perform repetitive synthetic steps, enabling the creation of large libraries of this compound derivatives with diverse substitutions. This is often facilitated by using tools like catalyst-coated glass beads (ChemBeads) that are ideal for automated solid handling. sigmaaldrich.com
High-Throughput Screening (HTS): HTS platforms can screen millions of compounds against biological targets in a very short time. nih.govchemrxiv.org Libraries of this compound derivatives could be screened to identify hits for a wide range of applications, from antimicrobial agents to novel therapeutics. nih.govmdpi.com For example, a mega-high-throughput screening platform using Fiber-optic Array Scanning Technology (FAST) can screen bead-based libraries at a rate of 5 million compounds per minute. nih.govchemrxiv.org
Q & A
Q. What are the established synthetic pathways for 2-Methyl-1-benzothiophen-6-amine, and what analytical techniques are recommended for confirming its structural integrity?
- Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, fluoroethanol and sodium hydride (NaH) in tetrahydrofuran (THF) under reflux conditions can facilitate key intermediate steps (analogous to methods described for benzothiazole derivatives) . Post-synthesis, structural confirmation requires multi-technique validation:
- NMR Spectroscopy : Analyze aromatic proton environments and methyl group signals (δ ~2.5 ppm for CH₃).
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>98% by area normalization).
- X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the benzothiophene core.
These methods align with protocols used for structurally related heterocyclic amines .
Q. What are the key spectroscopic markers (NMR, IR) for identifying this compound and distinguishing it from structural analogs?
- Answer:
- ¹H NMR :
- Aromatic protons in the benzothiophene ring appear as multiplet signals between δ 7.0–7.8 ppm.
- The methyl group (CH₃) adjacent to the sulfur atom shows a singlet near δ 2.5 ppm.
- ¹³C NMR :
- The amine-bearing carbon resonates at δ ~145–150 ppm.
- The methyl carbon appears at δ ~20–25 ppm.
- IR :
- N-H stretching (amine) at ~3350–3450 cm⁻¹.
- C-S vibration in the benzothiophene ring at ~650–700 cm⁻¹.
These markers differentiate it from analogs like benzofuran or benzothiazole derivatives, where heteroatom electronegativity alters chemical shifts .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?
- Answer:
- Reaction Solvent Optimization : Replace THF with higher-boiling solvents (e.g., DMF) to improve reaction homogeneity at scale.
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce side products.
- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Process Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. What methodologies are effective in resolving discrepancies between computational predictions and experimental observations of the compound’s reactivity?
- Answer:
- Hybrid DFT Studies : Use B3LYP/6-311+G(d,p) to model electrophilic substitution sites and compare with experimental regioselectivity (e.g., nitration or halogenation patterns).
- Kinetic Isotope Effects (KIE) : Perform deuterium labeling to validate proposed reaction mechanisms.
- Cross-Validation : Replicate computational models using multiple software suites (Gaussian, ORCA) to minimize algorithmic bias.
This approach addresses contradictions between predicted aromatic reactivity and observed product distributions .
Q. How should one approach conflicting reports on the biological activity of this compound derivatives in different assay systems?
- Answer:
- Systematic Review : Follow Cochrane Handbook guidelines to meta-analyze existing data, focusing on assay conditions (e.g., cell lines, incubation times) that may explain variability .
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations to identify non-linear effects.
- Target Engagement Studies : Use biophysical methods (SPR, ITC) to confirm direct binding vs. off-target effects.
- Reporting Standards : Adopt STREGA or ARRIVE guidelines to ensure methodological transparency in future publications .
Q. What strategies can be employed to determine the regioselectivity of electrophilic substitution reactions in this compound derivatives?
- Answer:
- Directing Groups : Introduce temporary substituents (e.g., -SO₃H) to steer electrophiles to specific positions.
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives and track substitution patterns via NMR.
- Competition Experiments : Compare reaction rates between parent and methyl-blocked analogs.
- Computational Mapping : Use Fukui indices to predict reactive sites and correlate with experimental outcomes.
These strategies resolve ambiguities in products from reactions like sulfonation or Friedel-Crafts alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
